molecular formula C19H18BrNO B6138839 1-benzyl-2-(2-oxopropyl)isoquinolinium bromide

1-benzyl-2-(2-oxopropyl)isoquinolinium bromide

Cat. No. B6138839
M. Wt: 356.3 g/mol
InChI Key: QWRKEFWTBZGFHB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-2-(2-oxopropyl)isoquinolinium bromide is a quaternary ammonium compound that has been widely used in scientific research. This compound is also known as P-1075 and has been used as a tool to study the mechanisms of action of various neurotransmitters and neuromodulators.

Mechanism of Action

The mechanism of action of 1-benzyl-2-(2-oxopropyl)isoquinolinium bromide involves the selective inhibition of the nicotinic acetylcholine receptor. This receptor is located on the surface of cells and is involved in the transmission of signals between cells. By blocking this receptor, the compound can disrupt the normal physiological processes that are dependent on the nicotinic acetylcholine receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-benzyl-2-(2-oxopropyl)isoquinolinium bromide are dependent on the specific physiological process being studied. For example, in studies of muscle contraction, the compound has been shown to inhibit the release of acetylcholine, which is necessary for muscle contraction. In studies of pain perception, the compound has been shown to block the transmission of pain signals through the nervous system.

Advantages and Limitations for Lab Experiments

The advantages of using 1-benzyl-2-(2-oxopropyl)isoquinolinium bromide in lab experiments include its selectivity for the nicotinic acetylcholine receptor, which allows for the specific study of this receptor without affecting other physiological processes. The limitations of using this compound include its potential toxicity and the need for careful handling and disposal.

Future Directions

For research on 1-benzyl-2-(2-oxopropyl)isoquinolinium bromide include the development of new compounds that can selectively target other neurotransmitter receptors and neuromodulators. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the treatment of various diseases and disorders.

Synthesis Methods

The synthesis of 1-benzyl-2-(2-oxopropyl)isoquinolinium bromide involves the reaction of 1-benzyl-2-(2-oxopropyl)isoquinoline with a quaternizing agent such as methyl iodide or benzyl chloride. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

1-benzyl-2-(2-oxopropyl)isoquinolinium bromide has been widely used in scientific research as a tool to study the mechanisms of action of various neurotransmitters and neuromodulators. This compound has been shown to selectively block the nicotinic acetylcholine receptor, which is involved in various physiological processes including muscle contraction, cognitive function, and pain perception.

properties

IUPAC Name

1-(1-benzylisoquinolin-2-ium-2-yl)propan-2-one;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18NO.BrH/c1-15(21)14-20-12-11-17-9-5-6-10-18(17)19(20)13-16-7-3-2-4-8-16;/h2-12H,13-14H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRKEFWTBZGFHB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C[N+]1=C(C2=CC=CC=C2C=C1)CC3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2-(2-oxopropyl)isoquinolinium bromide

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